The table below summarizes the key technical data for Zonyl FS-300 from the search results.
| Property | Specification |
|---|---|
| Chemical Description | Nonionic fluorosurfactant [1] [2] [3] |
| Composition | ~25% - 40% solids in water [4] [5] |
| Molecular Formula | RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [4] [6] |
| Appearance | Liquid [1] |
| Density | 1.10 ± 0.05 g/mL at 20 °C [1] [4] [5] |
| Boiling Point | 100 °C [1] [7] |
| Melting Point | -5 °C [1] [6] |
| Flash Point | 22 °C (as supplied) [1] |
| Solubility | Soluble in water and THF [1] |
| Storage | Store at 2-8 °C [1] |
This compound has been featured in research due to its surface-active properties.
Experimental workflow for preparing complex emulsions with this compound [1].
The this compound product has been discontinued [8]. The Chemours Company, the manufacturer, introduced the Capstone product line as replacements, which are based on short-chain chemistry that complies with the U.S. EPA PFOA Stewardship Program [8].
For this compound, the recommended starting points for replacement are Capstone FS-30 or Capstone FS-34 [8]. These are also nonionic, water-based fluorosurfactants.
| Property | Value / Description | Condition / Note |
|---|---|---|
| Water Solubility | Soluble [1] [2] | Supplied as a solution in water [3] [4]. |
| Other Solvents | Soluble in THF [1] | - |
| Appearance | Liquid [1] | - |
| Density | 1.10 ± 0.05 g/mL [1] [3] [5] | At 20°C |
| Concentration | ~25% to ~40% solids in water [3] [4] | Varies by supplier and lot. |
| Ionic Character | Non-ionic [6] [1] [2] | Compatible with other ionic classes. |
The water solubility of ZONYL FS-300 makes it a key component in various research applications. Here are two detailed experimental protocols from the literature that demonstrate its use.
This protocol from a 2018 study in Langmuir details how this compound was used with a light-responsive surfactant to create complex emulsions [1].
Workflow for preparing complex emulsions using this compound [1]
This protocol is based on a 2020 study in Advanced Functional Materials where this compound was used to process a conductive polymer [2].
Workflow for creating stretchable electrodes with this compound [2]
It is crucial for researchers to know that This compound is a PFAS (per- and polyfluoroalkyl substance) [3]. The original ZONYL product line has been discontinued and replaced with alternatives like the Capstone series, which are based on short-chain chemistry that meets the U.S. EPA PFOA Stewardship Program goals [7]. For the specific function of this compound, Capstone FS-30 or Capstone FS-34 are recommended as potential replacements [7].
The table below summarizes the key identified properties of this compound. Please note that the CMC value is not provided in the available literature.
| Property | Value / Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 197664-69-0 [1] [2] [3] |
| Category | Fluorosurfactant, Non-ionic [4] [3] |
| Molecular Formula | RfCH2CH2O(CH2CH2O)xH [1] [2] [3] |
| Physical Form | Aqueous solution [2] [3] |
| Purity/Content | ~25% solids in water (sources also note ~40%) [2] [3] |
| Density | 1.10 g/mL ± 0.05 g/mL at 20 °C [1] [2] [3] |
| Melting Point | -5 °C [1] [3] |
| Critical Micelle Concentration (CMC) | Not found in search results |
Since a standard CMC value is unavailable, you can determine it using an advanced technique published in Soft Matter: the responsive drop method [5]. This method uses bi-phasic oil-in-water Janus emulsions, which undergo predictable morphological changes in response to variations in surfactant concentration at the interface [5].
The following diagram illustrates the experimental workflow for determining CMC using the responsive drop method:
Experimental workflow for determining CMC with Janus emulsions
This method is particularly useful for characterizing stimuli-responsive surfactants and allows for in situ observation [5].
ZONYL FS-300 is a water-based, nonionic fluorosurfactant known for its exceptional ability to reduce surface tension, providing superior wetting, spreading, and leveling capabilities. [1] [2]. Its structure is based on a fluorocarbon chain (Rf) connected to a polyethylene oxide (PEO) segment. The table below summarizes its core physical properties as provided by suppliers and research literature.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Specification / Value | Notes / Source |
|---|---|---|
| CAS Number | 197664-69-0 [1] [3] | - |
| Molecular Formula | RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [3] | Rf = fluorocarbon chain |
| Physical Form | Liquid [1] | - |
| Purity/Composition | ~25% solids in water [3] | Supplied as an aqueous solution. |
| Boiling Point | 100 °C [1] | - |
| Melting Point | -5 °C [1] | - |
| Flash Point | 22 °C [1] | - |
| Density | 1.10 ± 0.05 g/mL @ 20°C [1] [3] | - |
| Solubility | Soluble in THF and water [1] | - |
| Refractive Index | 1.459 [1] | - |
| Key Features | Surface tension reduction, anti-blocking, defoaming, chemical resistance, environmental stability [1] | - |
This compound's unique properties make it valuable in diverse scientific and industrial fields. The following table details its core applications and documented performance in research settings.
Table 2: Research and Industrial Applications of this compound
| Application Field | Specific Role / Function | Outcome / Performance |
|---|---|---|
| Material Science & Electronics | Acts as a processing aid and plasticizer in stretchable transparent conductive electrodes (PEDOT:PSS-based) [2]. | Promotes adhesion of PEDOT:PSS to hydrophobic substrates; improves mechanical properties and processing. Enabled organic solar cells with 11.9% power conversion efficiency. [2] |
| Advanced Coatings & Films | Serves as a mesostructuring agent in the synthesis of low-temperature photocatalytic titania films [4]. | Produced nanosized titania crystals at lower temperatures, leading to ~50% higher photocatalytic activity compared to films templated with Pluronic F127. [4] |
| Complex Emulsions | Used with light-responsive surfactants to form and stabilize complex emulsions for research [1]. | Enabled creation of three-phase complex emulsions via a one-step temperature-induced phase-separation method. [1] |
| Astrobiology & Exploration | Studied as a potential surfactant for extracting organic matter from Martian soil simulants [5]. | Demonstrated that its extraction efficiency decreases with prolonged high-temperature storage, but remains stable under expected mission radiation levels. [5] |
Here are the detailed methodologies for two key experiments cited in the search results, which you can adapt for your laboratory work.
This protocol outlines the use of this compound in creating PEDOT:PSS-based electrodes for stretchable electronics, as documented in research leading to high-performance organic solar cells and strain sensors [2].
This method describes the preparation of complex emulsions using this compound as a stabilizing surfactant, suitable for research in colloid and interface science [1].
This procedure evaluates the stability of this compound under harsh conditions, relevant for applications where long-term performance or extreme environment resistance is critical [5].
The diagram below visualizes the core functional roles of this compound and their resulting material properties, based on its documented behavior in research applications.
This diagram illustrates how the core functions of this compound enable specific material properties and facilitate advanced applications.
The table below summarizes the core technical characteristics of ZONYL FS-300, which form the basis of its compatibility and functionality.
| Property | Specification |
|---|---|
| Ionic Character | Nonionic [1] [2] [3] |
| Molecular Formula | RfCH₂CH₂O(CH₂CH₂O)ₓH [4] [5] [1] |
| Typical Form | ~25% solids in water [4] [1] |
| Density | 1.10 ± 0.05 g/mL at 20 °C [4] [5] [1] |
| Solubility | Soluble in THF and water [1] |
| Key Compatibility Note | Compatible with other ionic surfactants; not affected by polyvalent cations in solution [2] |
Here are detailed methodologies for two key experiments that demonstrate this compound's compatibility and function in mixed-surfactant systems.
This protocol from Langmuir (2018) demonstrates the use of this compound with a light-responsive cationic surfactant (C4AZOC2TAB) [1] [6].
1. Objective: To prepare complex oil-in-water emulsions whose topology can be reconfigured using light. 2. Materials:
4. Key Findings: The topology of the final emulsion (e.g., double or Janus) was highly dependent on the mass ratio of this compound to C4AZOC2TAB. The emulsion structure could be switched by UV/blue light irradiation, which changes the properties of the light-responsive surfactant [1] [6].
This protocol is based on a study published in Advanced Functional Materials (2020) that used this compound as a key additive in a PEDOT:PSS electrode system [2].
1. Objective: To synthesize stretchable and transparent conductive electrodes for applications in organic photovoltaics and strain sensors. 2. Role of this compound:
It is crucial to note that this compound and related fluorosurfactants have significant regulatory and supply considerations.
This compound is a water-based, nonionic fluorosurfactant that has gained significant importance in materials science and electronic applications due to its unique ability to modify surface properties and promote adhesion on challenging substrates. This surfactant is characterized by its exceptional surface activity, compatibility with various ionic systems, and resistance to polyvalent cations in solution. Unlike conventional surfactants, this compound contains a partially fluorinated structure that provides both hydrophobic and oleophobic properties, making it particularly valuable for applications requiring specific surface modifications. The chemical structure follows the formula RfCH₂CH₂O(CH₂CH₂O)ₓH, where Rf represents a fluorocarbon chain that confers the unique surface-active properties [1] [2].
The significance of this compound in advanced materials research has grown substantially with the emergence of flexible electronics and wearable devices. These technologies require conductive materials that maintain performance under mechanical stress while adhering effectively to various substrate materials. Research demonstrates that this compound plays a critical role in enabling the development of stretchable transparent electrodes, which are essential components in next-generation organic photovoltaics, skin-mounted sensors, and other conformal electronic devices [3]. Its unique properties address the fundamental challenge of achieving mechanical compliance while maintaining electrical conductivity in electronic systems interfacing with biological tissues or other soft, heterogeneous surfaces.
This compound exhibits specific chemical and physical properties that make it suitable for research and development applications. The table below summarizes its key specifications:
Table 1: Chemical and physical properties of this compound
| Property | Specification | Conditions/Notes |
|---|---|---|
| CAS Number | 197664-69-0 | Unique chemical identifier |
| Molecular Formula | RfCH₂CH₂O(CH₂CH₂O)ₓH | Fluorinated polyethylene oxide structure |
| Physical Form | Liquid solution | Water-based |
| Purity/Content | ~25% solids in H₂O | Some suppliers indicate ~40% solids [2] [4] |
| Density | 1.10 g/mL ± 0.05 g/mL | At 20°C [1] [2] |
| Melting Point | -5°C | [1] [4] |
| Ionic Character | Nonionic | Compatible with other ionic surfactants |
| Solvent System | Water-based | Contains no organic solvents |
The nonionic nature of this compound provides compatibility with a wide range of other surfactants and ionic systems, while its water-based formulation makes it environmentally preferable to solvent-based alternatives. The surfactant's density of approximately 1.10 g/mL at room temperature facilitates its incorporation into aqueous processing systems without significant stratification issues. The reported variation in solid content (25-40%) between different suppliers suggests that researchers should verify specifications for their specific applications and potentially adjust concentrations accordingly [2] [4].
This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which have attracted attention due to their environmental persistence. This consideration is particularly important for environmental studies focusing on the persistence and remediation of PFAS compounds. Research applications in environmental science may involve detecting, quantifying, and modeling the distribution of this compound in various environmental compartments, as well as developing strategies for its effective removal from contaminated systems [2].
The effectiveness of this compound in promoting adhesion to hydrophobic surfaces stems from its amphiphilic molecular structure, which features both fluorinated hydrophobic segments and hydrophilic polyethoxylated chains. This unique arrangement allows the surfactant to orient at interfaces between hydrophilic conductive polymers (like PEDOT:PSS) and hydrophobic substrate materials. The fluorocarbon chains (Rf) interact favorably with hydrophobic surfaces through van der Waals interactions and fluorophilic associations, while the ethylene oxide groups maintain compatibility with the aqueous conductive polymer systems.
When incorporated into conductive polymer formulations, this compound functions through multiple mechanisms:
Surface Energy Modification: The surfactant significantly reduces the surface tension of aqueous solutions, enabling better wetting and spreading on low-energy hydrophobic surfaces that would typically resist adhesion with hydrophilic materials.
Interfacial Compatibility: By positioning itself at the interface between the conductive polymer and the hydrophobic substrate, this compound creates a compatible interlayer that promotes adhesion through molecular bridging. This orientation facilitates strong interactions with both the substrate and the applied conductive layer.
Morphological Control: In composite systems, this compound influences the phase separation and distribution of conductive components, leading to optimized percolation pathways that maintain conductivity while enhancing mechanical compliance.
Research on stretchable transparent conductive electrodes has demonstrated that this compound is necessary to promote the adhesion of PEDOT:PSS on hydrophobic substrate surfaces. Additionally, it exerts a plasticizing effect on the mechanical properties of the base material, further enhancing the durability of the interface under mechanical deformation [3]. This dual functionality—adhesion promotion and mechanical compliance—makes it particularly valuable for applications requiring both electrical performance and mechanical robustness.
This compound has demonstrated particular efficacy in specific material systems, as documented in peer-reviewed research:
PEDOT:PSS-Based Systems: The surfactant significantly enhances the processability and performance of this widely used conductive polymer system. Research shows that this compound enables effective formulation of PEDOT:PSS with polyethylene glycol methacrylate and other hydrophilic components while maintaining adhesion to hydrophobic substrates [3].
Titania Mesoporous Films: In photocatalytic applications, this compound serves as a mesostructuring agent that facilitates the formation of nanosized titania crystals at lower processing temperatures compared to conventional templating agents like Pluronic F127. This capability enables enhanced photocatalytic activity in films processed at temperatures as low as 150°C [5].
Polyethylene Oxide (PEO) Blends: The combination of this compound with PEO precursors has been shown to improve both the conductivity and elasticity of resulting composite electrodes, creating systems that maintain functionality under mechanical strain [3].
The effective use of this compound follows several key principles:
Concentration Optimization: While specific concentration ranges depend on the application, typical formulations for conductive electrodes utilize this compound as an additive rather than the primary component. Systematic titration is recommended to determine the optimal concentration for each specific system.
Processing Sequence: Incorporating this compound early in the formulation process ensures uniform distribution and proper interfacial orientation. For solution-based processing, pre-mixing the surfactant with the aqueous phase typically yields the most consistent results.
Compatibility Considerations: Although this compound is compatible with various ionic surfactants, its interaction with all formulation components should be verified empirically when developing new systems. The nonionic character generally prevents precipitation issues with polyvalent cations, enhancing formulation flexibility [3].
Table 2: Step-by-step protocol for electrode fabrication using this compound
| Step | Procedure | Parameters & Notes |
|---|---|---|
| 1. Solution Preparation | Prepare PEDOT:PSS aqueous solution according to supplier recommendations. Filter through 0.45 μm membrane to remove aggregates. | Solution viscosity should be in range 10-15 cP for optimal processing |
| 2. Additive Incorporation | Add this compound (25% solids in H₂O) to PEDOT:PSS solution at 3-5% v/v ratio. Stir gently for 30 minutes at room temperature. | Avoid high-shear mixing to prevent premature coagulation |
| 3. PEO Addition | Introduce polyethylene oxide precursor at 1-2% w/w relative to PEDOT:PSS solid content. Continue mixing for additional 60 minutes. | PEO molecular weight: 100,000-200,000 g/mol recommended |
| 4. Substrate Preparation | Clean hydrophobic substrate (e.g., PET, PDMS) with oxygen plasma treatment (100 W, 30 sec) followed by UV-ozone exposure for 10 minutes. | Plasma treatment enhances initial wetting but may reduce hydrophobicity |
| 5. Film Deposition | Deposit mixture onto substrate using spin-coating (1000-2000 rpm, 30 sec) or bar-coating methods. Achieve uniform wet film thickness of 50-100 μm. | Relative humidity control (40-50%) critical for reproducible results |
| 6. Thermal Processing | Progressively dry films: 50°C for 15 min, 80°C for 30 min, then 120°C for 15 min in convection oven. | Gradual temperature ramp prevents cracking and ensures uniform morphology |
| 7. Characterization | Evaluate transparency at 550 nm, sheet resistance (4-point probe), and adhesion (tape test ASTM D3359). | Target: >85% transparency, <100 Ω/sq sheet resistance |
The experimental workflow for this protocol can be visualized as follows:
Figure 1: Experimental workflow for stretchable transparent conductive electrode fabrication using this compound
Table 3: Step-by-step protocol for photocatalytic film fabrication
| Step | Procedure | Parameters & Notes |
|---|---|---|
| 1. Precursor Solution | Prepare titanium precursor (e.g., titanium tetraisopropoxide) in ethanol (1:4 molar ratio). Add acidic catalyst (HCl, pH 2-3). | Maintain under inert atmosphere to prevent premature hydrolysis |
| 2. Templating Solution | Dissolve this compound in ethanol (10% w/w). Add slowly to precursor solution with vigorous stirring. | This compound acts as mesostructuring agent |
| 3. Aging | Age solution for 24 hours at room temperature in sealed container. | Solution transitions from clear to slightly opaque |
| 4. Deposition | Dip-coat or spin-coat substrates with aged solution. Control withdrawal rate at 2-4 mm/sec for dip-coating. | Relative humidity: 30-40% for optimal film formation |
| 5. Gelation | Maintain coated substrates in saturated ethanol atmosphere for 2 hours to complete gelation. | Prevents cracking during drying |
| 6. Thermal Treatment | Anneal films progressively: 150°C for 2 hours, then 300-400°C for 1 hour in air. | Lower processing temp vs. conventional templates |
| 7. Performance Test | Evaluate photocatalytic activity by FTIR monitoring of stearic acid degradation. | Higher degradation rate indicates better performance |
Research demonstrates that electrodes incorporating this compound enable the fabrication of mechanically robust organic solar cells with exceptional performance characteristics:
Table 4: Performance of organic solar cells using this compound-modified electrodes
| Parameter | Performance Value | Significance |
|---|---|---|
| Short-Circuit Current (JSC) | 20 mA cm⁻² | Indicates excellent charge generation and collection |
| Open Circuit Voltage (VOC) | 0.81 V | Reflects optimal interface energetics |
| Fill Factor (FF) | 65.9% | Demonstrates efficient charge transport and extraction |
| Power Conversion Efficiency (PCE) | 11.9% | Competitive performance for stretchable solar cells |
| Mechanical Compliance | Maintains performance under strain | Essential for wearable applications |
The enhanced performance stems from the combined effects of improved charge transport through optimized PEDOT:PSS morphology and robust adhesion to substrates under operational conditions. The this compound facilitates the formation of a continuous conductive network that maintains electrical connectivity even when subjected to mechanical deformation [3].
Electrodes formulated with this compound have been successfully implemented in skin strain sensors that monitor human movement. These sensors exploit the predictable change in electrical resistance that occurs when the electrode experiences strain-induced morphological changes. The key advantages include:
The relationship between composition and functionality in these applications can be visualized as:
Figure 2: Functional relationship between this compound addition and application performance
Table 5: Comprehensive technical data for this compound applications
| Parameter | Value/Range | Conditions | Reference |
|---|---|---|---|
| Surface Tension Reduction | Significant reduction in aqueous systems | Concentration-dependent | [3] |
| Optimal Concentration in PEDOT:PSS | 3-5% v/v | For stretchable electrodes | [3] |
| Thermal Stability | Up to 400°C | In mesoporous titania films | [5] |
| Photocatalytic Enhancement | ~50% higher activity | Vs. Pluronic F127 templated films | [5] |
| Low-Temperature Crystallization | Enables nanosized TiO₂ crystals | At <150°C processing temperature | [5] |
| Mechanical Property Modification | Plasticizing effect | On base polymer materials | [3] |
| Interfacial Adhesion | Promotes PEDOT:PSS adhesion | On hydrophobic substrates | [3] |
| Electrical Performance | Maintains high conductivity | Under mechanical strain | [3] |
Insufficient Adhesion: If adhesion to hydrophobic substrates remains inadequate after this compound incorporation, consider increasing the concentration incrementally (up to 7% v/v) or introducing a complementary adhesion promoter. Also verify that substrate cleaning and surface activation steps are properly optimized.
Conductivity Reduction: Excessive surfactant loading can potentially interfere with charge transport pathways. If conductivity decreases below acceptable levels while maintaining adhesion, systematically reduce this compound concentration while monitoring adhesion performance.
Film Defects: Cracking or inhomogeneity during drying often results from overly rapid solvent evaporation. Implement slower, staged drying protocols with controlled humidity to minimize structural defects.
As a PFAS compound, this compound requires careful handling and disposal in accordance with applicable regulations. Researchers should:
This compound represents a versatile and effective tool for enabling adhesion of functional materials to hydrophobic substrates, particularly in advanced electronic and energy applications. Its unique combination of surface activity, compatibility with conductive polymers, and ability to facilitate low-temperature processing makes it invaluable for developing next-generation stretchable and transparent electronic devices. The protocols and data presented in this document provide researchers with a foundation for implementing this material in various applications while understanding both its capabilities and limitations. As research progresses, further refinements in formulation strategies and processing parameters will continue to expand the utility of this remarkable surfactant in increasingly sophisticated material systems.
This compound is a fluorosurfactant known for its exceptional ability to reduce surface tension, which provides superior wetting, spreading, and leveling properties in formulations [1]. The table below summarizes its core characteristics as gathered from the search results.
| Property | Specification / Description |
|---|---|
| Chemical Type | Non-ionic fluorosurfactant [2] [3] [4] |
| Physical Form | Liquid [1] |
| Composition | Water-based, free of organic solvents [2] [3] |
| Reported Solids Content | ~40% in H2O [5] or ~25% in H2O [6] |
| Density | 1.10 ± 0.05 g/mL at 20 °C [7] [1] [6] |
| Key Feature | Compatibility with surfactants of any ionic class; performance unaffected by polyvalent cations [2] [3] |
| Primary Application Role | Adhesion promoter, plasticizer, and processing aid [2] |
This protocol details the synthesis of stretchable and transparent conductive electrodes (TCEs) using PEDOT:PSS and this compound, based on a published study from Advanced Functional Materials [2].
To fabricate a stretchable TCE with high conductivity and transparency, suitable for use in organic solar cells and skin strain sensors.
The following diagram outlines the key stages in the electrode fabrication process:
The incorporation of this compound was critical for achieving both good mechanical and electronic properties. The resulting electrodes were tested in functional devices with the following outcomes [2]:
| Evaluation Metric | Performance Result |
|---|---|
| Conductivity & Transparency | The PEDOT:PSS/PEO electrode system exhibited both high conductivity and transparency [2]. |
| Organic Solar Cell Performance | Short-circuit current (JSC) = 20 mA cm-2 Open circuit voltage (VOC) = 0.81 V Fill Factor (FF) = 65.9 Power Conversion Efficiency (PCE) = 11.9% [2] | | Mechanical Compliance | The electrode was successfully used in a prototype strain sensor, demonstrating stable performance during repeated manual and mechanically assisted movements [2]. |
This compound plays a dual role in this application: it is necessary to promote the adhesion of the PEDOT:PSS ink to the hydrophobic substrate surface, and it also exerts a plasticizing effect that improves the mechanical properties of the base material [2]. This enables the creation of electronic devices that combine high electrical performance with the mechanical compliance needed for future wearable bioelectronics and soft robotics [2].
ZONYL FS-300 is a water-based nonionic fluorosurfactant that has found significant utility in the fabrication of organic photovoltaic (OPV) devices, particularly as a critical processing additive for transparent conductive electrodes. This synthetic compound belongs to the family of per- and polyfluoroalkyl substances (PFAS) and is chemically characterized by the molecular formula RfCH2CH2O(CH2CH2O)xH, where Rf represents a fluorocarbon chain. The material is typically supplied as ~25% solids in aqueous solution with a density of 1.10 g/mL±0.05 g/mL at 20°C [1] [2] [3]. This compound functions primarily to reduce surface tension of aqueous solutions, thereby improving wetting characteristics and film-forming properties when applied to various substrates.
In organic solar cell fabrication, this compound has demonstrated particular value in the formulation of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) electrodes, which serve as flexible transparent conductive layers in both conventional and inverted device architectures. Research has shown that incorporating this compound into PEDOT:PSS formulations enables the production of highly conductive, smooth, and uniform films on diverse substrates, including hydrophobic surfaces [4]. This capability is especially important for developing next-generation stretchable and transparent conductive electrodes that maintain performance under mechanical deformation, expanding the application horizon of organic photovoltaics to include wearable electronics, bio-integrated devices, and conformal surface coatings [4] [5].
Table 1: Fundamental Properties of this compound
| Property | Specification | Notes |
|---|---|---|
| CAS Number | 197664-69-0 | Unique chemical identifier |
| Chemical Name | This compound | Fluorosurfactant |
| Molecular Formula | RfCH2CH2O(CH2CH2O)xH | Rf = fluorocarbon chain |
| Physical Form | Liquid solution | ~25% solids in H₂O |
| Density | 1.10 g/mL ± 0.05 g/mL | At 20°C |
| Compatibility | Any ionic surfactant | Unaffected by polyvalent cations |
| Primary Function | Surface tension reduction | Enhances wetting and spreading |
The precise formulation of PEDOT:PSS with this compound is critical for achieving optimal electrode performance in organic solar cells. The following protocol details the preparation of the modified PEDOT:PSS solution:
Base Solution Preparation: Begin with commercial PEDOT:PSS (e.g., Clevios PH 1000). To enhance conductivity, add dimethyl sulfoxide (DMSO) at 5% v/v concentration to the PEDOT:PSS solution. Mix thoroughly using a magnetic stirrer for 30 minutes at room temperature to ensure homogeneous distribution [6].
This compound Addition: Introduce this compound to the DMSO-modified PEDOT:PSS solution at a concentration of 0.7% v/v. The addition should be performed dropwise under constant stirring to prevent localized concentration gradients. Continue stirring for an additional 60 minutes to ensure complete integration of the fluorosurfactant throughout the solution [6].
Solution Filtration: Prior to film deposition, filter the prepared solution through a 0.45 μm hydrophilic polyterafluoroethylene (PTFE) syringe filter to remove any particulate matter or aggregates that could compromise film quality. The filtered solution should be used within 24 hours to prevent compositional changes due to evaporation or settling.
The fabrication of high-performance organic solar cells incorporating this compound follows a systematic multi-step process that ensures optimal layer-by-layer deposition and integration:
Diagram 1: Organic Solar Cell Fabrication Workflow Integrating this compound
The fabrication workflow illustrated above encompasses both standard and inverted device architectures, with this compound playing a critical role in the PEDOT:PSS electrode formulation. For substrate preparation, indium tin oxide (ITO)-coated glass or flexible polyethylene terephthalate (PET) substrates should undergo sequential cleaning in acetone, isopropanol, Helmanex detergent, and deionized water using ultrasonication, followed by oxygen plasma treatment for 5-10 minutes to enhance surface energy and wettability [6].
For inverted architecture devices, the process continues with deposition of an electron-selective interlayer such as polyethylenimine (PEI), which is spin-coated from a 0.27 mg/mL solution in n-butanol at 3000 rpm for 30 seconds, followed by thermal annealing at 105°C for 10 minutes [6]. The photoactive layer, typically a P3HT:PCBM (1:0.8 weight ratio) or P3HT:bis-PCBM (1:1 weight ratio) blend in chlorobenzene (40 mg/mL), is then spin-coated onto the modified substrate. The PEDOT:PSS formulation containing this compound is subsequently deposited as a hole-transport layer through spin-coating at 1000 rpm for 60 seconds, followed by a two-stage annealing process: initial annealing at 140°C for 10 minutes, rinsing with isopropanol to remove excess Zonyl, and final annealing at 140°C for another 10 minutes [6]. This specific rinsing step is crucial for removing excess surfactant that could otherwise impede charge transport.
For standard architecture devices, the layer sequence is inverted, with the ZONYL-modified PEDOT:PSS serving as the bottom electrode interface. In this configuration, low-conductivity PEDOT:PSS (Clevios PVP Al 4083) with 0.7% this compound is spin-coated directly onto the cleaned ITO substrate, followed by deposition of the photoactive layer. The devices are completed by thermal evaporation of the top electrode, which typically consists of 0.8 nm LiF and 100 nm aluminum or 20 nm calcium and 100 nm silver for standard OPVs and OLEDs, respectively [6].
The incorporation of this compound into OPV device architectures has demonstrated significant enhancements in both electrical performance and mechanical resilience. The following table summarizes key photovoltaic parameters achieved with this compound-modified PEDOT:PSS electrodes:
Table 2: Photovoltaic Performance of Organic Solar Cells Incorporating this compound
| Device Architecture | PCE (%) | VOC (V) | JSC (mA/cm²) | FF (%) | Active Layer | Electrode Configuration |
|---|---|---|---|---|---|---|
| Inverted (Flexible) | 4.2 | 0.58 | 11.9 | 61 | P3HT:PCBM | PEDOT:PSS+ZONYL/Ag |
| Inverted (Flexible) | 3.9±0.3 | 0.57±0.015 | 11.3±0.7 | 59±3 | P3HT:PCBM | PEDOT:PSS+ZONYL/Ag |
| Inverted (Grid) | - | - | - | 71 | P3HT:PCBM | PEDOT:PSS+ZONYL/Ag+Grid |
| OPV with PEO | 11.9 | 0.81 | 20 | 65.9 | PEDOT:PSS/PEO | With this compound |
The data presented in Table 2 illustrates that OPV devices incorporating this compound achieve competitive power conversion efficiencies comparable to conventional ITO-based devices, with the additional advantage of enhanced mechanical flexibility. The high fill factors observed, particularly in devices incorporating a silver grid (71%), indicate excellent charge collection efficiency facilitated by the improved interfacial properties imparted by this compound [6] [5]. Furthermore, research has demonstrated that this compound enables the fabrication of PEDOT:PSS-based electrodes on ultrathin PET substrates (1.4 μm thickness) that can withstand extreme mechanical deformation while maintaining functional performance [5].
The mechanical robustness of OPV devices incorporating this compound has been extensively characterized, with particular focus on their performance under deformation conditions relevant to flexible and stretchable applications:
Table 3: Mechanical Performance Characteristics of this compound-Enhanced OPV Devices
| Property | Value | Test Conditions | Significance |
|---|---|---|---|
| Substrate Thickness | 1.4 μm | PET (Mylar 1.4 CW02) | Extreme flexibility |
| Total Device Thickness | 1.9 μm | All layers included | Lighter weight |
| Minimum Bending Radius | 35 μm | Around human hair | Unprecedented flexibility |
| Compressive Strain | 50% | On elastomer VHB 4905 | Corresponds to 100% tensile strain |
| Specific Weight | 10 W/g | Power per unit weight | High power-to-weight ratio |
| Adhesion Promotion | Significant | On hydrophobic substrates | Enables inverted architectures |
The mechanical characterization data confirms that this compound facilitates the production of ultrathin, lightweight solar cells with exceptional flexibility, capable of conforming to surfaces with curvature radii as small as 35 μm [5]. This extraordinary mechanical compliance is attributed to the synergistic combination of the ultrathin PET substrate and the enhanced adhesion properties imparted by this compound, which promotes robust interfacial bonding between the PEDOT:PSS electrode and the underlying substrate. Additionally, this compound contributes to the plasticizing effect on the mechanical properties of the base material, further enhancing the deformability of the resulting devices [4].
Proper handling and storage of this compound are essential for maintaining consistent performance in OPV fabrication. The material should be stored in its original container at room temperature (20-25°C), protected from direct sunlight and extreme temperature fluctuations. Under these conditions, this compound typically exhibits a shelf life of 12-24 months. Prior to use, the container should be gently inverted several times to ensure homogeneous redistribution of any settled components, avoiding vigorous shaking which could introduce air bubbles that might compromise film quality during subsequent deposition processes.
Achieving optimal performance with this compound requires careful attention to several processing parameters:
Concentration Optimization: While the standard concentration of 0.7% v/v has been widely validated [6], fine-tuning between 0.5-1.0% v/v may be necessary for specific device architectures or substrate materials. Lower concentrations may result in insufficient wetting, while higher concentrations can lead to excessive surfactant migration that impedes charge transport.
Annealing Conditions: The two-stage annealing process (140°C for 10 minutes, isopropanol rinse, followed by another 140°C for 10 minutes) is critical for achieving optimal electrical properties [6]. The initial annealing facilitates solvent evaporation and film formation, while the isopropanol rinse removes excess this compound that could otherwise form insulating layers at the interface.
Compatibility Considerations: this compound is compatible with various ionic surfactants and is unaffected by polyvalent cations in solution [4], providing formulation flexibility. However, comprehensive compatibility testing is recommended when introducing new material combinations to avoid unexpected interactions.
Several common challenges may arise when working with this compound in OPV fabrication:
Film Non-uniformity: If the PEDOT:PSS film with this compound exhibits uneven coverage, verify the substrate cleanliness and surface energy, and consider increasing the this compound concentration incrementally by 0.1% v/v to enhance wetting.
Reduced Conductivity: If the modified PEDOT:PSS electrode shows higher than expected sheet resistance, ensure complete removal of excess this compound through the isopropanol rinsing step and verify annealing temperature calibration.
Adhesion Failure: Poor adhesion between layers may indicate insufficient substrate cleaning or suboptimal this compound concentration. Oxygen plasma treatment and concentration optimization typically resolve these issues.
This compound serves as a critical processing additive that enables the fabrication of high-performance, mechanically robust organic solar cells through its unique ability to modify interfacial properties and enhance film formation. The protocols detailed in this document provide researchers with a comprehensive framework for incorporating this versatile fluorosurfactant into both conventional and inverted OPV device architectures. When implemented according to these guidelines, this compound facilitates the production of flexible, transparent conductive electrodes that maintain functional performance under significant mechanical deformation, thereby advancing the development of next-generation portable, wearable, and conformal photovoltaic devices.
ZONYL FS-300 is a water-based, nonionic fluorosurfactant that does not contain any organic solvents. It is compatible with other ionic surfactants and is not affected by polyvalent cations in solution [1]. Its primary role in advanced material science is to enhance the processability and mechanical properties of conductive polymers for next-generation electronic applications [1].
Key Functions in Sensor Development:
Research Application Summary The table below summarizes the application of this compound in developing a stretchable transparent conductive electrode (TCE) as reported in the literature [1].
| Aspect | Description |
|---|---|
| Base Material | PEDOT:PSS (Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate)) |
| Additive 1 | This compound |
| Additive 2 | Polyethylene Oxide (PEO) Precursor |
| Role of this compound | Improves adhesion to hydrophobic substrates; has a plasticizing effect. |
| Role of PEO | Improves conductivity and elasticity. |
| Achieved Properties | Stretchability, transparency, conductivity. |
| Demonstrated Applications | Organic solar cells, skin strain sensors. |
| Device Performance (Solar Cell) | PCE: 11.9%, VOC: 0.81 V, JSC: 20 mA cm-2, FF: 65.9% [1]. |
The following diagram outlines the general workflow for creating a stretchable PEDOT:PSS-based electrode, integrating the use of this compound as described in the research. The specific formulation ratios and processing parameters (e.g., exact concentrations, spin-coating speed, annealing time/temperature) were not detailed in the available search results.
1. Introduction to NF-TiO₂ and ZONYL FS-300 Nitrogen and Fluorine co-doped TiO₂ (NF-TiO₂) films represent an advanced photocatalytic material designed for enhanced activity under visible light. A key innovation in their synthesis is the use of a fluorosurfactant, This compound, in a sol-gel process [1]. This compound serves a dual purpose: it acts as a pore-forming agent and, crucially, as a source of fluorine dopants. The integration of fluorine into the TiO₂ lattice, along with nitrogen, creates synergistic effects that narrow the bandgap and introduce intra-gap energy states, enabling the absorption of visible light and improving the separation of photogenerated charge carriers [1] [2]. This makes NF-TiO₂ films highly effective for applications such as the degradation of water contaminants like microcystin-LR [1].
2. Role of this compound in the Sol-Gel Process In the sol-gel synthesis, this compound is not a mere additive but a critical component that controls the material's physicochemical properties.
3. Key Physicochemical Properties of NF-TiO₂ Films The table below summarizes the characteristic properties of NF-TiO₂ films prepared with the this compound modified sol-gel method, showcasing the outcomes of this synthesis approach [1].
Table 1: Characteristics of Sol-Gel-Synthesized NF-TiO₂ Films
| Property | Characterization Result |
|---|---|
| Primary Crystal Phase | Anatase (with minor brookite phase) [1] [2] |
| Doping Nature | Interstitial Nitrogen, Substitutional Fluorine (as confirmed by XPS) [1] |
| Optical Absorption | Enhanced absorption in the visible light range [1] [2] |
| Electronic Structure | Formation of localized intra-gap states (as confirmed by EPR) [1] |
| Key Morphological Traits | High BET surface area, high porosity, small crystallite size, narrow pore size distribution [1] |
| Photocatalytic Performance | Effective degradation of microcystin-LR (MC-LR) under both UV and visible light [1] |
| Stability | High mechanical stability with consistent performance over multiple cycles [1] |
1. Reagents and Materials
2. Step-by-Step Synthesis Procedure The following workflow outlines the key stages in the preparation of NF-TiO₂ films.
Critical Parameters for the Protocol:
3. Characterization and Evaluation Methods To verify the successful synthesis of NF-TiO₂ films, the following characterizations are essential:
The use of this compound is a exemplary of how a multifunctional additive can be leveraged in sol-gel chemistry to create advanced materials. The key to success lies in the precise control of the synthesis parameters, especially the molar ratio of the fluorosurfactant.
For researchers adapting this protocol, it is recommended to:
The table below summarizes the key physical and chemical properties of ZONYL FS-300 as reported in the search results. This data is essential for any experimental design.
| Property | Specification / Value |
|---|---|
| Chemical Name | This compound [1] [2] |
| CAS Number | 197664-69-0 [1] [3] [4] |
| Molecular Formula | RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [3] [4] |
| Type | Non-ionic fluorosurfactant [4] [5] [6] |
| Density | 1.10 g/mL ± 0.05 g/mL at 20 °C [1] [3] [4] |
| Melting Point | -5 °C [1] [4] |
| Boiling Point | ~100 °C [4] |
| Flash Point | ~22 °C (for concentrate) [4] |
| Appearance | Liquid [4] |
| Common Form | Aqueous solution (~25% - ~40% solids in water) [3] [7] |
| Solubility | Soluble in water and THF [4] |
| Key Features | Excellent wetting, spreading, leveling; stable under extreme conditions; reduces surface tension [4] [6] |
Although its use as a direct pore template is not documented, research shows this compound is used in material science for its surface-active properties. One study used it to create complex emulsions with hexane and perfluorooctane, where the emulsion's topology (e.g., Janus or double emulsion) could be controlled by the mass ratio of this compound to a light-responsive surfactant [8]. This principle of creating and stabilizing complex liquid phases is highly relevant to pore template formation.
Another application demonstrated its use in synthesizing stretchable and transparent conductive electrodes from PEDOT:PSS. Here, this compound improved the adhesion of the conductive polymer to hydrophobic substrates and acted as a plasticizer, enhancing the material's mechanical properties [5]. This shows its utility in modifying material morphology and interface interactions.
Based on the general principles of pore generation and the known functionalities of this compound, the following workflow outlines a logical, step-by-step approach for initial experimentation. This is a theoretical framework that would require empirical optimization.
The diagram below maps out the key decision points and phases in developing a pore templating protocol using this compound.
When exploring this uncharted application, please keep the following points in mind:
The main limitations identified are:
The table below summarizes the available technical information and the primary researched application for this compound.
| Property | Description |
|---|---|
| CAS Number | 197664-69-0 [1] [2] [3] |
| Type | Nonionic fluorosurfactant [3] [4] |
| Molecular Formula | RfCH2CH2O(CH2CH2O)xH [1] [2] [3] |
| Appearance & Form | Liquid, ~25% solids in water [2] [3] |
| Density | 1.10 g/mL ±0.05 g/mL at 20°C [1] [3] |
| Key Function | Reduces surface tension, improves wetting and spreading [3] |
| Primary Documented Use | As an additive to PEDOT:PSS to create stretchable and transparent conductive electrodes [4]. |
| Role in Application | Promotes adhesion of PEDOT:PSS to hydrophobic substrates and provides a plasticizing effect [4]. |
The experimental workflow for this application can be summarized as follows:
1. Introduction ZONYL FS-300 is a fluorosurfactant that plays a critical multi-functional role in the development of advanced, self-healing electroluminescent (EL) fibres, known as SHINE (Scalable Hydrogel-clad Ionotronic Nickel-core Electroluminescent) fibres [1]. Its incorporation into the fluoropolymer matrix is essential for achieving the self-healing property across all fibre layers, a key challenge in fibre-shaped electronics. Furthermore, the unique properties of this fibre system enable applications in soft robotics and interactive displays, combining omnidirectional magnetic actuation with light emission [1].
2. Material Specifications and Role of this compound this compound is a synthetic fluorosurfactant designed to significantly reduce the surface tension of liquids. In the context of SHINE fibres, it is not used in its raw, aqueous form but is integrated into the solid polymer composites that constitute the fibre's core and EL layer [1] [2] [3].
Table 1: Quantitative Data for SHINE Fibre Composites Containing this compound
| Fibre Layer | Composite Composition (wt/wt) | Key Function of this compound | Critical Process Parameters |
|---|---|---|---|
| Ni Electrode Core | Ni microparticles / PVDF-HFP = 60/40 [1] | Plasticizer & self-healing promoter [1] | Flow rate: 10 μL/min [1] |
| EL Dielectric Interlayer | ZnS phosphor / PVDF-HFP = 67/33 [1] | Plasticizer & self-healing promoter [1] | Flow rate: 10 μL/min [1] |
3. Detailed Experimental Protocols
Protocol 1: Fabrication of Self-Healing Bilayer Coaxial Fibre (Ni/PVDF-HFP @ ZnS/PVDF-HFP) This protocol describes the coaxial wet-spinning process for creating the fibre's core and electroluminescent layer [1].
Materials
Equipment
Step-by-Step Procedure
The following diagram illustrates the fabrication workflow for the self-healing bilayer coaxial fibre.
Protocol 2: Coating with Self-Healing Transparent Hydrogel Electrode This protocol covers the application of the outer ionic conductor electrode via ion-induced gelation [1].
Materials
Equipment
Step-by-Step Procedure
4. Performance and Characterization The performance of the final SHINE fibre is exceptional, with key metrics outlined in the table below.
Table 2: Performance Characteristics of Self-Healed SHINE Fibre
| Performance Metric | Pristine Value | Post-Severance Self-Healing Performance | Testing Conditions |
|---|---|---|---|
| Luminance | Baseline | Recovers 98.6% of pristine luminance [1] | After being completely severed and self-healed |
| Luminance Stability | N/A | Maintains stable luminance for over 10 months [1] | Under ambient conditions after healing |
| Mechanical Stability | N/A | Stable under bending to a radius of ~5 mm [1] | After self-healing |
| Peak Luminance | 1068 cd/m² [1] | Not specified | At an AC electric field of 5.7 V/μm [1] |
5. Application Workflow in Soft Robotics The following diagram illustrates how the multifunctional SHINE fibre operates in a soft robotic application, combining actuation and luminescence.
The table below summarizes the key roles and optimized concentrations of this compound as reported in previous scientific studies.
| Application Role | Recommended Concentration | Base PEDOT:PSS Formulation | Key Effect and Performance |
|---|---|---|---|
| Plasticizer for Stretchable Electrodes [1] | 1 wt% | Clevios PH1000 with 5 wt% DMSO [1] | Enabled withstanding >5000 stretching cycles (0-10% strain); improved mechanical compliance & adhesion [2] [1]. |
| Interface Modifier in Hole Transport Layer [3] | Not specified in abstract | Modified PEDOT:PSS for PeLEDs [3] | Reduced hole injection barrier & exciton quenching; achieved high device efficiency (17.90 cd A⁻¹) & flexibility [3]. |
Here are the methodologies adopted in past studies for incorporating this compound into PEDOT:PSS.
Protocol 1: Creating Stretchable Conductive Films
Protocol 2: Modifying the Hole Transport Layer
This workflow summarizes the general experimental process based on the cited research:
According to ChemPoint, This compound and related Zonyl products were discontinued between 2009 and 2014 and were replaced by the Capstone series, which is based on short-chain chemistry that cannot break down to PFOA or PFOS [4].
Is there a one-to-one replacement for this compound? No. The replacement products (now also discontinued) were not a direct one-to-one substitute [4]. Reformulation and testing at multiple concentrations were necessary to match previous performance.
How should I approach reformulation without ZONYL or Capstone? It is crucial to calculate the concentration based on the active ingredient amount when evaluating a new surfactant [4]. For any new alternative, it is recommended to test at least three different concentrations near or above the previous ZONYL concentration to find the optimum [4].
The table below summarizes the key technical specifications for this compound gathered from the search results.
| Property | Specification |
|---|---|
| CAS Number | 197664-69-0 [1] [2] [3] |
| Common Name | This compound [1] [2] [3] |
| Ionic Character | Nonionic [4] [5] [6] |
| Molecular Formula | RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [2] [3] |
| Typical Purity/Form | ~25% to ~40% solids in water [2] [3] |
| Density | 1.10 g/mL ± 0.05 g/mL at 20 °C [1] [3] [4] |
| Melting Point | -5 °C [1] [3] [4] |
| Boiling Point | Approximately 100 °C [4] |
| Flash Point | 22 °C [4] |
| Solubility | Soluble in water and THF [4] |
| pH Stability | Good pH stability [7] |
A crucial finding from the search is that the ZONYL brand of fluorosurfactants has been discontinued [6]. The manufacturer, Chemours, replaced it with the Capstone product line, which is based on short-chain chemistry that complies with modern environmental regulations [6]. For this compound specifically, the recommended starting points for replacement are Capstone FS-30 or Capstone FS-34 [6].
While direct data on acidic hydrolysis is unavailable, the following general properties and suggestions can guide your experimental planning:
Due to the lack of specific hydrolysis data, you may need to determine the stability empirically. The following workflow outlines a potential experimental approach.
The specific data you requested on controlling the hydrolysis of this compound in acidic conditions is not available in the public search results. Furthermore, this specific product is discontinued.
Your most reliable path forward is to:
This compound is a water-based, nonionic fluorosurfactant. Its role as a plasticizer is crucial in specific applications, such as modifying the properties of the conductive polymer PEDOT:PSS [1].
The table below summarizes key property changes in a PEDOT:PSS-based electrode system after incorporating this compound and PEO [1].
| Property / Component | PEDOT:PSS with this compound | PEDOT:PSS with this compound & PEO | Application Performance |
|---|---|---|---|
| Mechanical Properties | Improved adhesion; Plasticizing effect | Improved elasticity and mechanical robustness | Withstands strain for stretchable electronics |
| Conductivity | --- | Improved conductivity | Suitable for electrodes |
| Transparency | --- | Maintained transparency | For transparent conductive electrodes (TCEs) |
| Organic Solar Cell Metrics | --- | Short-circuit current (JSC): 20 mA cm² Open-circuit voltage (VOC): 0.81 V Fill Factor (FF): 65.9 Power Conversion Efficiency (PCE): 11.9% | Demonstrated high efficiency |
This protocol is adapted from general methodologies for studying plasticizers in polymers and can be tailored for this compound in PEDOT:PSS systems [2].
Here are solutions to common problems you might encounter when working with this compound:
| Problem | Possible Cause | Solution |
|---|---|---|
| Brittle Films that Crack | Insufficient plasticizer; Poor film formation. | Optimize this compound concentration. Ensure slow, uniform drying to allow proper polymer chain relaxation. |
| Poor Adhesion to Substrate | Hydrophobic substrate surface; Improformulation. | This compound is specifically known to improve adhesion to hydrophobic surfaces [1]. Verify your casting technique. |
| Inhomogeneous Film or Haze | Inadequate mixing; Aggregation of components. | Ensure sufficient stirring and sonication after adding this compound. Filter the solution before casting if necessary. |
| Film Difficult to Remove from Mold | High surface tackiness. | This is a common issue without plasticizer [2]. This compound should help. Ensure the film is fully dry and consider using a release agent. |
The following diagram outlines the logical workflow for preparing and evaluating a polymer film with a plasticizer like this compound.
ZONYL FS-300 is a water-based, nonionic fluorosurfactant known for its exceptional ability to reduce surface tension, providing superior wetting, spreading, and leveling properties [1] [2]. Its typical specifications are summarized below.
| Property | Specification |
|---|---|
| CAS Number | 197664-69-0 [1] [3] |
| Molecular Formula | RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [2] |
| Physical Form | Liquid [2] |
| Density | 1.10 ± 0.05 g/mL at 20 °C [1] [2] |
| Purity | ~25% solids in water [1] |
| Solubility | Soluble in THF and water [2] |
| Key Features | Reduces surface tension, provides anti-blocking, defoaming, and chemical resistance [2] |
The core environmental challenge is that this compound is a per- or polyfluoroalkyl substance (PFAS) [1]. These substances are prized in research and industry for their stability but are also persistent in the environment [1]. This persistence and potential for widespread exposure make them a subject of significant environmental health and safety studies [1].
The original manufacturer has discontinued the ZONYL product line, including FS-300, and introduced replacements designed to meet modern environmental standards [4]. The recommended direct replacements are Capstone FS-30 and Capstone FS-34 [4].
These alternatives are based on short-chain chemistry that "cannot break down to PFOA or PFOS in the environment," making them preferable from a regulatory and sustainability standpoint [4]. Here is a comparison to guide your transition:
| Discontinued Product | Recommended Replacements | Ionic Character | Solvent | Foaming Level |
|---|---|---|---|---|
| This compound | Capstone FS-30 | Nonionic | Water | Moderate |
| Capstone FS-34 | Nonionic | Water | High |
When reformulating, note that these are not always one-to-one replacements [4]. Key steps for a successful transition include:
For researchers specifically studying the environmental behavior and remediation of PFAS like this compound, here are key methodological approaches from the literature.
1. Studying Environmental Distribution and Exposure Research focuses on the persistence of PFAS and potential exposure routes to humans and wildlife. Experimental work in this area involves:
2. Developing Remediation Strategies This involves creating and testing technologies to remove PFAS from contaminated environments. Key approaches include:
The workflow for a comprehensive environmental study can be visualized as follows:
Why is this compound considered environmentally persistent? It is a PFAS compound, a class of synthetic chemicals known for their strong fluorine-carbon bonds, which are highly resistant to natural degradation processes, leading to long-term environmental accumulation [1].
My established protocol specifies this compound. What should I do? You should begin testing the recommended replacement fluorosurfactants, Capstone FS-30 or FS-34. Reformulate your protocol by calculating the required amount based on the active ingredient and conduct experiments across a range of concentrations to verify performance matches or exceeds that of the original material [4].
Besides alternatives, what research areas are relevant? Active research areas include investigating the environmental fate, exposure routes, and ecological impacts of existing PFAS contamination, as well as developing and optimizing technologies for environmental remediation, such as advanced filtration and degradation methods [1].
This compound is a fluorosurfactant known for reducing surface tension and providing wetting, spreading, and leveling capabilities [1] [2]. A key piece of information is that this compound and related products have been discontinued and are no longer manufactured, largely due to industry-wide shifts away from certain long-chain PFAS chemistries [3].
The manufacturer introduced the Capstone product line as replacements, which are based on short-chain molecules that meet the U.S. EPA 2010/15 PFOA Stewardship Program goals [3]. The recommended alternatives for this compound are Capstone FS-30 or Capstone FS-34 [3].
The table below compares the key specifications of the original product and its alternatives.
| Property | This compound | Capstone FS-30 / FS-34 |
|---|---|---|
| Ionic Character | Nonionic [4] [5] | Nonionic [3] |
| Solvent | Water [4] | Water [3] |
| Foaming Level | Information missing | Moderate to High [3] |
| Regulatory Status | Discontinued (historical product) [3] | Compliant with PFOA Stewardship Program [3] |
When transitioning from this compound to an alternative, consider the following steps based on general reformulation guidance [3]:
The diagram below outlines this replacement and testing workflow.
A published research study provides a specific protocol for using this compound in preparing complex emulsions, which may be useful for understanding its experimental context [6].
Q1: Why is this compound no longer available? It was discontinued as part of an industry-wide phase-out of long-chain PFAS chemicals, driven by the U.S. EPA PFOA Stewardship Program [3].
Q2: What are the primary safety classifications for this compound? Available safety information indicates it has the hazard code Xi (Irritant) and is classified as WGK 3 in Germany, which signifies a high level of aquatic hazard [7] [8].
Q3: My experiment requires a specific property of this compound. How do I ensure the alternative works? The most reliable approach is to perform a application test. Since alternatives like Capstone are not one-to-one replacements, you must verify that the new surfactant provides the required wetting, spreading, or anti-fogging properties in your specific system [3].
Here are answers to common questions regarding the handling and stability of ZONYL FS-300.
Q1: What are the basic storage and handling conditions for this compound? this compound is a liquid fluorosurfactant. Its documented physical properties provide the foundation for its storage conditions [1] [2] [3].
| Property | Specification |
|---|---|
| Physical State | Liquid [2] |
| Recommended Storage | 2°C - 8°C (refrigerated) [2] [3] |
| Density | 1.10 ± 0.05 g/mL at 20°C [1] [4] [2] |
| Melting Point | -5°C [1] [2] |
| Boiling Point | ~100°C [2] |
Q2: How does humidity affect drug products containing this compound? While the excipient itself is an aqueous solution, its incorporation into a solid dosage form (like a tablet) makes the final product vulnerable to humidity. Moisture can significantly impact the stability of the active ingredient [5].
Q3: Our product experienced a temperature excursion during transport. How do we assess the impact? Regulatory guidelines state that data from accelerated stability studies can be used to evaluate the effect of short-term excursions outside the labeled storage conditions, such as those occurring during shipping [6].
For a new formulation containing this compound, you can use an Accelerated Stability Assessment Program (ASAP) based on a moisture-corrected Arrhenius equation. This approach allows for rapid and reliable prediction of shelf life [7].
The workflow below outlines the key steps for designing and executing an accelerated stability study.
Detailed Methodology:
| Temperature (°C) | Relative Humidity (% RH) | Time (Days) |
|---|---|---|
| 50 | 75 | 14 |
| 60 | 40 | 14 |
| 70 | 5 | 14 |
| 70 | 75 | 1 |
| 80 | 40 | 2 |
k = A * exp(-Ea/RT) * exp(B * RH)
where k is the degradation rate, A is a constant, Ea is the activation energy, R is the gas constant, T is temperature in Kelvin, and B is the humidity sensitivity constant [7].
Q: What is this compound and what are its key properties? this compound is a nonionic fluorosurfactant known for its exceptional ability to reduce surface tension. This makes it highly effective for providing wetting, spreading, and leveling in various formulations [1] [2] [3].
The table below summarizes its core technical data:
| Property | Specification / Value |
|---|---|
| Chemical Name | This compound [4] |
| CAS Number | 197664-69-0 [4] [1] [5] |
| Ionic Character | Nonionic [1] [2] [3] |
| Molecular Formula | RfCH₂CH₂O(CH₂CH₂O)ₓH [4] [1] [5] |
| Physical Form | Liquid [1] |
| Density | 1.10 ± 0.05 g/mL at 20 °C [4] [1] [6] |
| Melting Point | -5 °C [4] [1] |
| Boiling Point | ~100 °C [1] |
| Flash Point | ~22 °C (based on supplier data); also listed as Not Applicable [1] [6] |
| Solubility | Soluble in water and THF [1] |
| Concentration | Supplied as ~40% or ~25% solids in water [5] [7] [6] |
| Storage | Store at 2-8°C [1] |
Safety and Regulatory Information:
Q: Is this compound still available for use in research? No. This compound and related ZONYL fluorosurfactants were discontinued between 2009 and 2014 [8]. They were replaced by the Capstone series of fluorosurfactants, which are based on short-chain chemistry that meets the U.S. EPA 2010/15 PFOA Stewardship Program goals [8].
Q: What are the recommended alternatives for this compound? For this compound, the closest direct replacements are Capstone FS-30 or Capstone FS-34 [8]. It is important to note that these are not necessarily one-to-one replacements. Reformulation work is required, and testing at least three different concentrations near or above the previous ZONYL concentration is recommended to achieve optimal performance [8].
The following methodology is adapted from a published study that utilized this compound to create light-responsive complex emulsions [9]. This serves as a detailed guide for a key experiment.
Q: Can you provide a protocol for preparing complex emulsions using this compound? This one-step temperature-induced phase-separation method is used to prepare three-phase complex emulsions (Hexane/Perfluorooctane/Water). The topology of the emulsion can be controlled by the surfactant mass ratio and even reconfigured using light [9].
The workflow for this experiment is outlined below:
Materials:
Procedure:
Q: The emulsion topology is not as expected. What could be the cause?
Q: The emulsion is unstable or separates quickly.
Q: How can I reconfigure the emulsion after it has formed?
The table below summarizes the key physical properties of ZONYL FS-300 found in the search results.
| Property | Value | Source / Notes |
|---|---|---|
| Boiling Point | 100 °C | [1] |
| Flash Point | 22 °C | [1] |
| Melting Point | -5 °C | [1] [2] |
| Density | 1.10 ± 0.05 g/mL at 20 °C | [3] [1] [2] |
| Physical Form | Liquid | [1] |
| Purity | ~25% solids in water | [3] |
The search results indicate that this compound is recognized for its environmental stability and is used in material science for enhancing properties like durability and chemical resistance [3] [4]. However, the fundamental physical properties listed above suggest caution for high-temperature applications:
Since direct data is unavailable, you would need to empirically determine the stability of this compound under your specific experimental conditions. Below is a general workflow for designing such an investigation.
To conduct the analysis outlined in the workflow, you can consider the following methodologies:
Thermogravimetric Analysis (TGA)
Isothermal TGA
Performance Testing After Heating
Q: Can I use this compound in a process that reaches 260°C? A: Based on its low boiling point (100°C), it is highly unlikely that the standard aqueous solution can be used directly at 260°C. The water will evaporate, and the fluorosurfactant itself may degrade. Its use is typically as a processing aid before high-temperature steps, where it modifies interfaces and is then "burned off" or decomposes [4].
Q: What is a typical application that involves this compound and heat? A: One cited research used this compound as an additive to promote the adhesion of PEDOT:PSS on hydrophobic substrates to create stretchable transparent electrodes [4]. In such processes, the annealing or curing steps after application often involve moderate temperatures, but the specific temperatures were not detailed in the result.
Q: Where can I find more specific safety information? A: The supplier's Safety Data Sheet (SDS) is the definitive source for hazards, storage, and handling information. The search results indicate hazard codes for flammability (H225) and skin/eye irritation (H319, H336) [1].
The table below summarizes the core technical information for ZONYL FS-300:
| Property | Specification |
|---|---|
| Ionic Character | Non-ionic [1] [2] |
| Composition | Water-based, contains no organic solvents [1] |
| Supplied Form | ~25% to ~40% solids in water [3] [4] [5] |
| Density | ~1.10 g/mL at 20°C [6] [3] [4] |
| Key Feature | Unaffected by polyvalent cations; compatible with surfactants of any ionic class [1] [2] |
This combination of properties makes this compound particularly useful in advanced material science. One prominent application is in developing stretchable and transparent conductive electrodes, where it acts as a surfactant and processing aid to improve adhesion on hydrophobic substrates and enhance mechanical properties [1].
For researchers aiming to replicate or build upon the work with transparent electrodes, here is a generalized experimental workflow based on the cited research [1]:
Key Experimental Insight: In the referenced study, the addition of this compound was necessary to promote the adhesion of the PEDOT:PSS mixture to hydrophobic surfaces and to exert a plasticizing effect on the base material, which collectively improved the electrode's mechanical performance [1].
A critical piece of information for your research planning is that the ZONYL product line, including FS-300, has been discontinued and is no longer manufactured by The Chemours Company [7].
For this compound specifically, the recommended starting points for reformulation are Capstone FS-30 or Capstone FS-34 [7]. Please note that these are not one-to-one replacements, and you should be prepared to test different concentrations and grades to match the performance in your specific application.
ZONYL FS-300 and Capstone FS-30 are both fluorosurfactants designed to reduce surface tension. Capstone FS-30 was developed as a more environmentally friendly alternative to older ZONYL products, formulated with short-chain chemistry to meet the U.S. EPA 2010/15 PFOA Stewardship Program [1].
The table below summarizes their basic specifications:
| Property | This compound | Capstone FS-30 |
|---|---|---|
| Chemical Nature | Fluorosurfactant [2] [3] | Nonionic, short-chain fluorosurfactant [1] [4] |
| Ionic Character | Information missing | Nonionic [1] |
| Typical Solvent | Water, THF [3] | Water [1] |
| Appearance | Liquid [3] | Liquid [4] |
| Density | ~1.10 g/mL @ 20-25°C [3] [4] | ~1.10 g/mL @ 25°C [4] |
| Key Replacement | - | Direct replacement for ZONYL FSN and This compound [1] |
While a head-to-head study is unavailable, published research shows how each surfactant is used independently, which offers indirect insights.
Capstone FS-30 in Droplet Stabilization: A 2024 open-access study comprehensively compared conventional fluorosurfactants with partially fluorinated nanoparticles (FNPs) for stabilizing aqueous droplets in fluorinated oils for microfluidics [5]. This research is highly relevant to your audience, though it does not specify the commercial surfactant used. The study found that:
Documented Uses of Each Surfactant:
To objectively compare these products, you would need to design an experiment. The diagram below outlines a potential workflow based on standard practices in the field.
Key Experimental Metrics: The most critical performance metrics to measure would be dynamic interfacial tension (for stabilization speed), droplet size distribution, zeta potential, and long-term stability against coalescence and Ostwald ripening [5] [6].
When considering a switch between these surfactants, note that they are not necessarily one-to-one replacements [1]. Key considerations include:
The following table consolidates the available quantitative data and key application notes. Experimental data for PEG-PFPE diblock surfactants is robust, while specific performance metrics for ZONYL FS-300 from the search results are limited.
| Aspect | This compound | PEG-PFPE Diblock Surfactants |
|---|---|---|
| Interfacial Tension (IFT) | Data not available in search results | 1.4 to 17.8 mN m⁻¹ (against HFE-7700 oil/water) [1] |
| Key Application & Performance | Electronics: Improves adhesion and mechanical properties of PEDOT:PSS-based stretchable electrodes [2] | *In vivo* Force Sensing: A specific variant (PEG5PFPE1) enabled highly sensitive mechanical force measurements in zebrafish embryos [1] |
| Biocompatibility & Environmental Note | Considered a PFAS (per- and polyfluoroalkyl substance), leading to environmental persistence concerns and subsequent discontinuation [1] [3] [4] | Designed for bio-orthogonality; minimal leaching in biological environments; based on PFPE, which is considered more acceptable than short-chain PFAAs [1] |
| Commercial Status | Discontinued; replaced by Capstone FS-30/34 series [3] | Primarily custom-synthesized for research purposes [1] |
For the PEG-PFPE diblock surfactants, the performance data comes from a specific experimental context that is important for interpretation:
This workflow can be summarized as follows:
The table below summarizes the fundamental properties and regulatory concerns for ZONYL FS-300 and PFOA.
| Aspect | This compound | Perfluorooctanoic Acid (PFOA) |
|---|---|---|
| Chemical Structure | Polyfluorinated surfactant: RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [2] | Perfluorinated C7-alkyl chain with carboxylic acid group [3] |
| Primary Use | Fluorosurfactant for wetting, spreading, leveling in coatings, inks, adhesives [4] | Polymerization aid for fluoropolymers; found in fire-fighting foams [3] |
| Persistence & Bioaccumulation | Data limited; expected to be persistent due to C-F bonds [5] | Officially classified as persistent and bioaccumulative (PBT) [3] |
| Key Regulatory Status | - | Listed as a Substance of Very High Concern (SVHC) under EU REACH; subject to international restrictions and phase-out goals [3] |
The table below provides physical-chemical property and toxicity data crucial for environmental impact assessment.
| Parameter | This compound | Perfluorooctanoic Acid (PFOA) | Experimental Protocol & Context |
|---|---|---|---|
| Density | 1.10 ± 0.05 g/mL at 20°C [1] [2] | Data not available in search results | Measured at standard temperature (20°C). |
| Melting Point | -5°C [2] [4] | Data not available in search results | Standard melting point determination. |
| Aquatic Mobility (PMOC) | Considered a Persistent, Mobile Organic Contaminant (PMOC) [5] | Considered a Persistent, Mobile Organic Contaminant (PMOC) [5] | Protocol: Evaluated based on high persistence, polarity, and mobility in the water cycle. Conventional wastewater treatment is ineffective for removal [5] [6]. |
| Ecotoxicology - Oxidative Stress | Data limited; effect inferred from PFAS family traits [5] | Induces oxidative stress in mammals and other vertebrates [5] | Protocol:
The following diagram illustrates the environmental fate and human exposure pathways common to PFAS like this compound and PFOA, highlighting key concerns such as persistence, mobility, and the formation of PFOA from other substances.
Key environmental concerns derived from the literature include:
To conduct environmental or toxicological research on these substances, consider the following methodologies derived from the literature.
| Objective | Recommended Experimental Protocol |
|---|
| Sample Preparation & Analysis | 1. Extraction: Use solid-phase extraction (SPE) for water samples. Solvent extraction (e.g., with THF) is suitable for this compound from other matrices [4]. 2. Detection: Utilize Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for precise identification and quantification of specific PFAS, including PFOA and potential degradation products of this compound [3]. | | Toxicity Assessment (Oxidative Stress) | 1. In vitro (Cell Culture): Expose human or animal cell lines (e.g., hepatic cells) to the compounds. Measure ROS generation, lipid peroxidation (via Malondialdehyde, MDA), and the activity of antioxidant enzymes (SOD, CAT, GPx) [5]. 2. In vivo (Animal Model): Administer the compound to rodents or fish. Analyze the same oxidative stress biomarkers in tissues like liver and kidneys post-exposure [5]. | | Degradation & Transformation Studies | 1. Sludge/Microbial Studies: Incubate the compound with activated sludge microorganisms (e.g., from wastewater treatment). Monitor the parent compound's removal and the formation of transformation products like PFOA over time using LC-MS/MS. Specific genera like Thiobacillus and Pseudomonas have shown potential for PFAS adsorption [6]. |
The comparative analysis indicates that PFOA presents a clearly defined and severe environmental risk, with robust scientific evidence supporting its classification as a persistent, bioaccumulative, and toxic substance, leading to strict regulations [3] [5].
In contrast, the environmental profile of This compound is less defined. While it shares the core persistent and mobile properties of PFAS, a critical data gap exists regarding its potential to degrade into stable, toxic terminal products like PFOA. This lack of data does not indicate safety but highlights a key area for further research.
For researchers, this implies:
While data for ZONYL FS-300 is unavailable in the search results, the established experimental protocols for assessing chemical toxicity on aquatic organisms are well-defined. The table below summarizes the key tests you would typically need to look for, based on OECD guidelines [1].
| Trophic Level | Test Organism | Test Type | Standard Duration | Key Endpoints Measured |
|---|---|---|---|---|
| Invertebrates | Daphnia magna / Ceriodaphnia dubia | Acute | 48 hours | EC50 (Immobilization) [2] [1] |
| Invertebrates | Daphnia magna | Chronic | 21 days | NOEC (Effects on reproduction and survival) [2] [1] |
| Primary Producers | Freshwater Algae | Acute | 72-96 hours | EC50 (Inhibition of growth rate) [1] |
| Vertebrates | Fish (e.g., Zebrafish, Trout) | Acute | 96 hours | LC50 (Lethality) [1] |
To help visualize the process described in the testing protocols, the following diagram outlines the general workflow for conducting and analyzing these standard aquatic toxicity tests.
The table below summarizes the fundamental characteristics of this compound as reported by chemical suppliers and a research article.
| Property | Specification / Value |
|---|---|
| CAS Number | 197664-69-0 [1] [2] [3] |
| Chemical Name | This compound [1] [3] |
| Type | Nonionic fluorosurfactant [4] [5] |
| Molecular Formula | RfCH₂CH₂O(CH₂CH₂O)ₓH [1] [2] [3] |
| Physical Form | Water-based solution; free of organic solvents [4] [5] |
| Density | ~1.10 g/mL at 20 °C [1] [2] [3] |
| Reported Purity/Solids Content | ~25% solids in H₂O [2] or ~40% solids in H₂O [3] [6] |
| Key Functional Role | Plasticizing effect, improves mechanical properties, promotes adhesion on hydrophobic surfaces [4] |
This compound plays a specific and functional role in the development of stretchable and transparent conductive electrodes, particularly in PEDOT:PSS-based systems [4].
The research by Advanced Functional Materials (2020) provides a clear example of how this compound is integrated into an experimental protocol. The diagram below outlines the general workflow for creating these stretchable transparent electrodes.
Key Experimental Details:
The following table compares ZONYL FS-300 with other common additives based on their effects on the properties of PEDOT:PSS. The data is compiled from scientific literature, with this compound showing a strong performance in enhancing stretchability while maintaining conductivity.
| Additive Name | Additive Type | Key Effects on PEDOT:PSS Properties | Reported Performance Data | Composite Material & Application Context |
|---|
| This compound | Nonionic Fluorosurfactant / Plasticizer [1] | • ↑ Stretchability & ↑ Elasticity [1] [2] • ↑ Adhesion to hydrophobic substrates [1] • ↑ Electrical Conductivity (secondary doping effect) [2] • Acts as a plasticizer [1] [2] | • Film withstood >5000 stretching cycles (0-10% strain) with no resistance change [3]. • Achieved high stretchability in composites [2]. • Enabled OPV cells with PCE of 11.9% [1]. | PEDOT:PSS-based electrodes for stretchable organic solar cells and skin strain sensors [1]. | | Ionic Liquids (e.g., EMIM-TCM) | Ionic Compound / Plasticizer [2] | • ↑↑ Stretchability & ↑↑ Elasticity [2] • ↑↑ Electrical Conductivity (secondary doping & morphology control) [2] • Significant plasticizing effect [2] | • Composite conductivity: >140 S cm⁻¹ with stretchability >600% [2]. • Showed 46x larger elongation and 35x lower elastic modulus vs. composite without IL [2]. | Free-standing PEDOT:PSS-PU-IL composites for stretchable thermoelectric modules [2]. | | Dimethyl Sulfoxide (DMSO) | Polar Solvent / Secondary Dopant [3] | • ↑↑ Electrical Conductivity (primary function, reordering morphology) [3] • Moderate improvement in stretchability, often used with ZONYL [3] | • Used in combination with 1 wt% ZONYL to achieve stable resistance over 5000 cycles [3]. • Conductivity can be enhanced to >1000 S cm⁻¹ in thin films [2]. | Standard secondary dopant for PEDOT:PSS; widely used in transparent electrodes and flexible electronics [3]. | | Waterborne Polyurethane (WPU) | Elastomeric Polymer [2] | • ↑↑ Mechanical Properties (elastic recovery, fracture strain) [2] • ↓ Electrical Conductivity (high loading creates insulating matrix) [2] | • High WPU loading (94%):
The performance data in the table above was generated through specific experimental methodologies. Here is a summary of the key protocols cited in the research.
Material Processing: The stretchable PEDOT:PSS electrodes were fabricated by adding this compound and a PEO precursor to the PEDOT:PSS dispersion. This mixture was then processed on a hydrophobic substrate [1].
Characterization & Testing:
Material Processing: The free-standing composite film was created through aqueous processing. An ink was formulated by mixing PEDOT:PSS dispersion, a specific Ionic Liquid (IL), and Waterborne Polyurethane (WPU), followed by solution casting [2].
Characterization & Testing:
The diagram below outlines the general workflow for creating and testing stretchable conductive composites, as described in the research.
This compound is a fluorosurfactant, a type of per- and polyfluoroalkyl substance (PFAS), known for its ability to significantly reduce surface tension and provide stability against heat and chemicals [1] [2]. Its general molecular formula is given as RfCH2CH2O(CH2CH2O)xH [3] [1].
The key concern with PFAS, including this compound, is their environmental persistence. They are recognized as "recalcitrant and persistent environmental contaminants," meaning they do not easily break down in the environment [4]. One study notes that surfactants can persist based on environmental factors and their own chemical structure, with their persistence leading to disruptions in microbial processes, negative effects on plants, and impacts on human health [5].
Research is actively exploring sustainable alternatives to persistent surfactants. The following table summarizes a non-fluorinated option mentioned in the search results.
| Surfactant Name | Type / Key Feature | Reported Environmental Behavior |
|---|---|---|
| Trimethylsiloxane (TriSil) [4] | Fluorine-free alternative for fire-fighting foams | Promising; studied for its degradation pathways (hydrolysis, reduction, oxidation) in aqueous solutions. |
| BREAK-THRU S200, S240, S279 [6] | Novel, non-fluorinated surfactants | --- |
Other novel surfactants like the BREAK-THRU series (e.g., S200, S240) have been shown to enhance efficiency in plant transformation with low phytotoxicity, though their environmental persistence was not the focus of the study [6].
While direct persistence data is limited, experimental contexts provide insight into how surfactants are evaluated for performance.
The diagram below outlines a general experimental workflow for comparing surfactant performance and environmental impact, based on methodologies from the search results.
To build a comprehensive comparison guide, you may need to delve deeper into specialized scientific literature or chemical safety databases. I suggest these next steps: